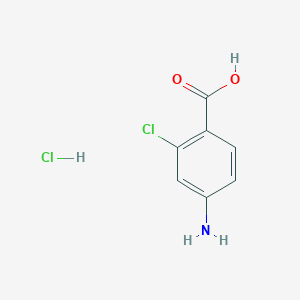
Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(dimethylamino)benzoate, also known as Parbenate, is a hydrophilic polymer . It is primarily used as a photo-initiator with strong estrogenic activity and finds application as an ultraviolet filter in sunscreens . It is also used as a photoinitiator in visible light systems .
Synthesis Analysis
While specific synthesis methods for Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate were not found, it is worth noting that similar compounds can be synthesized through various methods. For instance, 4-Dimethylaminopyridine (DMAP) can be prepared from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis
The molecular formula of Ethyl 4-(dimethylamino)benzoate is C11H15NO2 . The InChI key is FZUGPQWGEGAKET-UHFFFAOYSA-N . The SMILES string is CCOC(=O)C1=CC=C(C=C1)N©C .Physical And Chemical Properties Analysis
Ethyl 4-(dimethylamino)benzoate is a solid substance with a melting point range of 62 - 65 °C . It is white to light yellow in color and has a molecular weight of 193.24 g/mol .Safety and Hazards
Ethyl 4-(dimethylamino)benzoate is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed and is toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment and use only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate were not found, it is worth noting that similar compounds are being studied for various applications. For instance, methacrylate monomers such as EGDMA can polymerize via a free radical mechanism mediated by a photoinitiator/co-initiators system of camphorquinone (CQ), ethyl 4-dimethylamino benzoate (EDMAB), and diphenyliodonium hexafluorophosphate (DPIHP) .
properties
IUPAC Name |
ethyl 3-[4-(dimethylamino)phenyl]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(16)9-12(15)10-5-7-11(8-6-10)14(2)3/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVBUQAAXRNQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2519839.png)





![N-(2,5-dimethylphenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519846.png)
![Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II)](/img/structure/B2519849.png)
![2,2,2-trichloro-1-[1-methyl-4-(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2519850.png)



![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2519859.png)
